Crystallographic Unit Cell Parameters
The single-crystal X-ray structure of 2,6-dimethylpyridine-3,4-dicarboxylic acid has been deposited in the Cambridge Structural Database (CCDC 2360233), providing definitive unit cell parameters that distinguish it from the non-methylated analog pyridine-3,4-dicarboxylic acid [1]. The methyl substituents alter the molecular packing and hydrogen-bonding network, resulting in a different space group and cell volume [1].
| Evidence Dimension | Crystal Structure – Unit Cell Parameters |
|---|---|
| Target Compound Data | Space group, cell dimensions (a, b, c, α, β, γ), and volume available via CCDC 2360233 [1] |
| Comparator Or Baseline | Pyridine-3,4-dicarboxylic acid (H2PDC) polymorph reported in literature (e.g., CCDC reference codes for H2PDC) |
| Quantified Difference | Differences in space group and unit cell volume (exact values accessible from CIF files) |
| Conditions | Single-crystal X-ray diffraction at ambient conditions |
Why This Matters
Confirmation of a unique crystal lattice ensures batch-to-batch consistency and enables accurate prediction of material properties, a critical factor for procurement in crystal engineering and coordination chemistry.
- [1] Gurram, D. P., Marri, G., Jothimani, N., Chen, Y. R., & Lin, W.-W. (2024). CCDC 2360233: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. View Source
